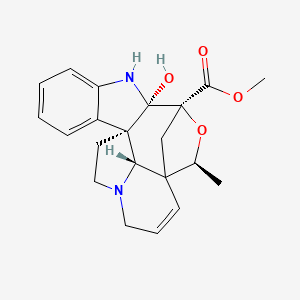
VANADIUM HYDRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium hydride is a compound formed by the combination of vanadium and hydrogen It is represented by the chemical formula VHThis compound exhibits unique properties such as high hydrogen storage capacity and reversible hydrogen absorption and desorption, making it a promising material for future energy solutions .
Méthodes De Préparation
Vanadium hydride can be synthesized through various methods, including:
Direct Hydrogenation: Vanadium metal is exposed to hydrogen gas at elevated temperatures and pressures. This process involves the direct absorption of hydrogen by vanadium to form this compound.
Chemical Reduction: Vanadium compounds, such as vanadium oxide or vanadium chloride, are reduced using hydrogen gas or other reducing agents like magnesium or calcium.
Analyse Des Réactions Chimiques
Vanadium hydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium oxides. This reaction typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: this compound can act as a reducing agent, donating hydrogen atoms to other compounds. This property is utilized in various catalytic processes.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, hydrogen gas, and various reducing agents. The major products formed from these reactions are vanadium oxides, vanadium metal, and substituted vanadium compounds .
Applications De Recherche Scientifique
Vanadium hydride has a wide range of scientific research applications, including:
Hydrogen Storage: this compound is extensively studied for its hydrogen storage capabilities.
Catalysis: this compound is used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogenation reactions.
Material Science: Research on this compound contributes to the development of advanced materials with improved hydrogen storage properties and mechanical stability.
Energy Applications: This compound is explored for its potential use in energy storage systems, such as batteries and fuel cells, due to its high energy density and reversible hydrogen absorption.
Mécanisme D'action
The mechanism by which vanadium hydride exerts its effects involves the interaction of hydrogen atoms with vanadium atoms. The hydrogen atoms are absorbed into the vanadium lattice, forming a solid solution. This process is reversible, allowing this compound to absorb and release hydrogen under specific conditions. The molecular targets and pathways involved in this mechanism include the diffusion of hydrogen atoms within the vanadium lattice and the formation of vanadium-hydrogen bonds .
Comparaison Avec Des Composés Similaires
Vanadium hydride can be compared with other similar compounds, such as:
Titanium Hydride (TiH2): Titanium hydride also exhibits high hydrogen storage capacity and is used in similar applications.
Palladium Hydride (PdH): Palladium hydride is known for its excellent hydrogen absorption properties.
Sodium Borohydride (NaBH4): Sodium borohydride is a widely used hydrogen storage material.
This compound stands out due to its unique combination of high hydrogen storage capacity, reversible hydrogen absorption, and catalytic properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
13966-93-3 |
|---|---|
Formule moléculaire |
HV |
Poids moléculaire |
0 |
Synonymes |
Einecs 237-745-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





